molecular formula C6H4IN3O B6299703 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one CAS No. 1639927-31-3

8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one

货号: B6299703
CAS 编号: 1639927-31-3
分子量: 261.02 g/mol
InChI 键: QYBVGWFSIYHZEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one is a heterocyclic compound with the molecular formula C6H4IN3O. It is part of the imidazo[1,2-c]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features an iodine atom at the 8th position, which can significantly influence its chemical reactivity and biological properties.

准备方法

The synthesis of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow chemistry techniques for scalability .

化学反应分析

8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one undergoes various chemical reactions, including:

Major products from these reactions include derivatives with modified biological activities or enhanced chemical stability.

科学研究应用

Chemical Properties and Structure

The molecular formula of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one is C₆H₄IN₃O, featuring an imidazo[1,2-c]pyrimidine structure with an iodine atom at the 8-position. This structural characteristic enhances its reactivity and biological activity, making it a valuable compound for various applications in scientific research.

Medicinal Chemistry Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)
One of the primary applications of this compound is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDKs are crucial regulators of the cell cycle, and their inhibition has therapeutic implications in cancer treatment. Research indicates that this compound effectively binds to the active site of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that derivatives of this compound exhibit micro- to submicromolar inhibition of CDK2/cyclin E activity, showcasing its potential as a lead compound in developing new anticancer therapies .

Antimicrobial Properties
In addition to its antitumor activity, this compound has shown promising antimicrobial properties against various bacterial strains. This aspect opens avenues for further exploration in developing antibiotics or antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves iodination reactions on precursor compounds such as 6H-imidazo[1,2-c]pyrimidin-5-one. Common methods include using iodine monochloride under controlled conditions or employing cross-coupling reactions to introduce iodine selectively . The ability to modify this compound further allows for the creation of various derivatives that may enhance its efficacy or alter its pharmacological profile.

作用机制

The mechanism of action of 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The iodine atom plays a crucial role in enhancing the binding affinity and specificity of the compound.

相似化合物的比较

Similar compounds include other imidazo[1,2-c]pyrimidine derivatives, such as:

  • 6-Chloro-8-methylimidazo[1,2-c]pyrimidin-5-one
  • 8-Bromo-6H-imidazo[1,2-c]pyrimidin-5-one

Compared to these, 8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one exhibits unique properties due to the presence of the iodine atom, which can enhance its reactivity and biological activity .

生物活性

8-Iodo-6H-imidazo[1,2-c]pyrimidin-5-one is a heterocyclic compound notable for its potential therapeutic applications, particularly in cancer treatment. Its unique structure, characterized by the presence of an iodine atom at the 8-position, significantly influences its biological activity and reactivity. This article explores the biological activities of this compound, particularly its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), and presents relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄IN₃O. The presence of iodine enhances its reactivity compared to its non-iodinated counterparts, making it a valuable target for medicinal chemistry.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

One of the primary biological activities of this compound is its inhibition of CDK2, a critical enzyme involved in cell cycle regulation. The inhibition of CDK2 is crucial in cancer therapy as it can lead to cell cycle arrest and apoptosis in cancer cells.

Research indicates that derivatives of this compound exhibit micro- to submicromolar inhibition of CDK2/cyclin E activity. For example, a study reported the synthesis of various derivatives that showed significant binding affinity to CDK2, with co-crystal structures revealing their binding modes within the ATP pocket of the enzyme .

Antimicrobial Properties

In addition to its antitumor activity, this compound has demonstrated antimicrobial properties against various bacterial strains. This broadens its potential applications in treating infections alongside cancer therapies.

The mechanism by which this compound inhibits CDK2 involves direct binding to the enzyme's active site. Structural studies have shown that the compound forms hydrogen bonds with key residues in the hinge region of CDK2, effectively blocking substrate access and inhibiting kinase activity .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityIC50 ValuesRemarks
CDK2 InhibitionμM rangeSignificant selectivity towards CDK2
AntimicrobialVariesEffective against multiple bacterial strains
Binding AffinitySub-micromolarCo-crystal structures elucidated binding mode

Case Study: Synthesis and Evaluation

A detailed study on the synthesis of this compound involved using iodine monochloride for selective iodination. The resulting compound was tested against various cancer cell lines, revealing low cytotoxicity while maintaining high selectivity for CDK2 inhibition. This selectivity is crucial for developing targeted cancer therapies with minimal side effects .

属性

IUPAC Name

8-iodo-6H-imidazo[1,2-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-4-3-9-6(11)10-2-1-8-5(4)10/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBVGWFSIYHZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CNC2=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。